molecular formula C22H21NO4 B15025810 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate

Cat. No.: B15025810
M. Wt: 363.4 g/mol
InChI Key: LPWLTHXGJNAWIU-DHZHZOJOSA-N
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Description

2-[(1E)-2-(3-Ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-Ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the ethoxy and methoxy groups . The final step involves the acetylation of the quinoline derivative to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-Ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the double bond in the ethenyl group to a single bond, yielding saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-[(1E)-2-(3-Ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s quinoline core makes it a candidate for studying biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-Ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.

Uniqueness

2-[(1E)-2-(3-Ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. The presence of the ethoxy and methoxy groups, along with the acetate moiety, differentiates it from other quinoline derivatives and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

[2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C22H21NO4/c1-4-26-21-14-16(9-13-19(21)25-3)8-11-18-12-10-17-6-5-7-20(22(17)23-18)27-15(2)24/h5-14H,4H2,1-3H3/b11-8+

InChI Key

LPWLTHXGJNAWIU-DHZHZOJOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC

Origin of Product

United States

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